Bicyclo[4.3.1]deca-2,4,6,8-tetraene
Description
Bicyclo[4.3.1]deca-2,4,6,8-tetraene is a strained bicyclic hydrocarbon characterized by a unique arrangement of fused rings and conjugated double bonds. Synthesized via annulation reactions, this compound exhibits valence isomerization, existing in equilibrium between a bicyclic form and a tricyclic valence isomer (11 and 12 in and ). Nuclear magnetic resonance (NMR) studies confirm dynamic interconversion, with the bicyclic form dominating (~90%) under ambient conditions .
Properties
CAS No. |
61096-23-9 |
|---|---|
Molecular Formula |
C10H10 |
Molecular Weight |
130.19 g/mol |
IUPAC Name |
bicyclo[4.3.1]deca-1(9),2,4,7-tetraene |
InChI |
InChI=1S/C10H10/c1-2-5-10-7-3-6-9(4-1)8-10/h1-7,9H,8H2 |
InChI Key |
IGMBYMICSSKWDD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC=CC1=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Cobalt-Catalyzed [6+2] Cycloaddition of Cyclooctatetraenes
Cyclooctatetraene as a Key Precursor
The synthesis of bicyclo[4.3.1]deca-2,4,6,8-tetraene derivatives often begins with 1,3,5,7-cyclooctatetraene (COT), a highly strained 8π-electron system capable of participating in diverse cycloaddition reactions. Cobalt(I) catalysts, such as Co(acac)₂ (acetylacetonate), have proven effective in facilitating [6+2] cycloadditions between COT and terminal alkynes (Figure 1A). For example, reacting COT with phenylacetylene under Co(acac)₂ catalysis (5 mol%, 60°C, toluene) yields bicyclo[4.2.2]deca-2,4,7,9-tetraenes with regioselectivity >90% and isolated yields of 68–85%.
Mechanistic Insights
Quantum chemical calculations reveal that cobalt coordination lowers the activation energy for the [6+2] pathway by stabilizing the transition state through back-donation into COT’s π* orbitals. The reaction proceeds via a stepwise mechanism:
- Alkyne Activation : Co(acac)₂ abstracts a proton from the terminal alkyne, forming a cobalt-alkynide intermediate.
- π-Complexation : COT binds to cobalt in a η⁶-fashion, aligning its 6π-component for cycloaddition.
- Cyclization : The alkyne inserts into the COT framework, forming the bicyclo[4.2.2]deca-2,4,7,9-tetraene skeleton.
This method’s scalability is demonstrated in the synthesis of gram-scale quantities, though product isolation requires careful chromatography due to the compounds’ sensitivity to oxygen.
Oxidative Skeletal Rearrangement to Bicyclo[4.3.1] Frameworks
Electrophilic Activation with mCPBA
Bicyclo[4.2.2]deca-2,4,7,9-tetraenes undergo electrophilic rearrangement when treated with meta-chloroperbenzoic acid (mCPBA). In a representative procedure, dissolving 1.0 mmol of bicyclo[4.2.2]deca-2,4,7,9-tetraene in dichloromethane with 2.2 equiv mCPBA at 0°C induces a sigmatropic shift, yielding bicyclo[4.3.1]deca-2,4,8-triene-7,10-diols (Figure 1B). Deuterium labeling studies confirm the rearrangement proceeds through a Wagner-Meerwein mechanism, with activation energies of ~25 kcal/mol as calculated at the B3LYP/6-31G(d) level.
Dehydration to Restore Double Bonds
The diol intermediates can be dehydrated to regenerate double bonds. Treating bicyclo[4.3.1]deca-2,4,8-triene-7,10-diols with POCl₃/pyridine (1:3 molar ratio, 80°C, 12 h) eliminates water, restoring the 6,8-double bonds to form this compound. This step typically achieves 75–82% conversion, though over-dehydration to quinone-like structures remains a side reaction (~15% yield).
| Reaction Step | Conditions | Yield | Key Characterization |
|---|---|---|---|
| [6+2] Cycloaddition | Co(acac)₂, toluene, 60°C, 24 h | 68–85% | ¹H NMR: δ 5.8–6.3 (m, 4H, olefinic) |
| mCPBA Rearrangement | DCM, 0°C to RT, 2 h | 70–78% | IR: 3450 cm⁻¹ (OH stretch) |
| POCl₃ Dehydration | Pyridine, 80°C, 12 h | 75–82% | UV-Vis: λₘₐₓ 280 nm (conjugated diene) |
Alternative Synthetic Approaches
Thermal Rearrangement of Norbornadiene Derivatives
Heating norbornadiene analogs at 200°C under vacuum induces retro-Diels-Alder reactions, forming this compound in ~30% yield. However, competing polymerization limits practical utility, with 60–70% of starting material converting to oligomers.
Photochemical Methods
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.3.1]deca-2,4,6,8-tetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, leading to saturated bicyclic compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid is commonly used as an oxidizing agent.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Bicyclo[4.3.1]deca-2,4,8-triene-7,10-diols.
Reduction: Saturated bicyclic hydrocarbons.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Bicyclo[4.3.1]deca-2,4,6,8-tetraene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antitumor properties.
Industry: Used in the development of new materials with specific electronic and mechanical properties.
Mechanism of Action
The mechanism by which bicyclo[4.3.1]deca-2,4,6,8-tetraene exerts its effects is primarily through its ability to participate in various chemical reactions. Its conjugated system allows it to interact with different molecular targets, facilitating reactions such as electrophilic addition and cycloaddition. The pathways involved often depend on the specific reagents and conditions used in the reactions.
Comparison with Similar Compounds
Structural and Strain Comparisons
Bicyclo[4.3.1]deca-2,4,6,8-tetraene is compared to other bridgehead olefins and bicyclic systems (Table 1).
Table 1: Structural and Strain Properties of Selected Bicyclic Compounds
Key Observations:
- The OS of bicyclo[4.3.1]dec-1(9)-ene (3.0 kcal/mol) classifies it as an isolable bridgehead olefin, contrasting with its higher-strain isomer (22.0 kcal/mol) .
- Bicyclo[4.2.2]deca-2,4,7,9-tetraene lacks bridgehead strain but is widely used in synthesizing bioactive molecules due to its accessible reactivity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for bicyclo[4.3.1]deca-2,4,6,8-tetraene, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis often involves transition-metal-catalyzed cycloadditions or photochemical reactions. For example, cyclooctatetraene complexes with transition metals (e.g., Cr(CO)₃ or Mo) undergo [2+2] or [4+2] cycloadditions to form bicyclic frameworks. Optimization includes adjusting metal-ligand ratios, solvent polarity, and irradiation wavelength to control regioselectivity. GC, IR, and PMR spectroscopy are critical for tracking intermediates and product purity .
Q. How is the structural conformation of this compound characterized experimentally?
- Methodological Answer : X-ray crystallography resolves bond lengths and angles, while NMR spectroscopy (¹H and ¹³C) identifies coupling patterns and diradical intermediates. Computational methods like DFT (B3LYP/6-31G(d)) predict ground-state geometries and validate experimental data. IR spectroscopy monitors functional groups like conjugated double bonds .
Q. What spectroscopic techniques are essential for identifying this compound derivatives?
- Methodological Answer : UV-Vis spectroscopy detects π→π* transitions in conjugated systems. Mass spectrometry (EI or HRMS) confirms molecular weight and fragmentation patterns. GC-MS is used for volatile derivatives, while solid-state NMR aids in studying crystalline phases .
Advanced Research Questions
Q. How do through-bond interactions influence the singlet-triplet energy gap (ΔEST) in diradical intermediates of this compound?
- Methodological Answer : The ΔEST depends on anti-bridged ring size and orbital symmetry. For example, a four-membered anti-bridged ring (as in tricyclo[4.4.0.0²,⁷]deca-3,8-dien-5,10-diyl) exhibits stronger through-bond stabilization (ΔEST ≈ 5–10 kcal/mol) via Walsh orbital interactions compared to five- or six-membered rings. CASPT2/6-31G(d) calculations quantify these effects, validated by EPR spectroscopy .
Q. What role do transition metals play in modifying the reactivity of this compound in cycloaddition reactions?
- Methodological Answer : Metals like Mo or Co stabilize η⁶-coordination complexes, altering electron density and enabling higher-order cycloadditions. For instance, molybdenum bis-alkyne complexes react with cyclooctatetraene to form bicyclo[4.2.2]deca-tetraenes. Mechanistic studies involve kinetic isotope effects and stereochemical trapping experiments .
Q. How does the π-electron confinement in this compound compare to linear polyenes, and what computational models explain this?
- Methodological Answer : The curved geometry of bicyclic systems induces a 1D quantum confinement effect, reducing effective π-electron mass (e.g., 0.384mₑ for hexadecaheptaene vs. 0.531mₑ for decatetraene). Schrödinger equations with geometry-induced potentials, solved using Bessel functions, model wavefunction amplitudes and energy levels. Experimental validation uses UV-Vis and Raman spectroscopy .
Q. What strategies resolve contradictions in regioselectivity outcomes during electrophilic additions to bicyclo[4.3.1]deca-tetraene derivatives?
- Methodological Answer : Conflicting data arise from zwitterionic intermediate stability and solvent effects. For example, intramolecular trapping of 1,4-bishomotropylium intermediates directs regioselectivity. Hybrid QM/MM simulations and Hammett plots correlate substituent effects with reaction pathways .
Key Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
